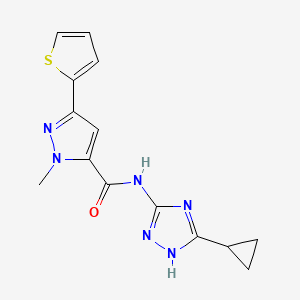
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N6OS and its molecular weight is 314.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a pyrazole moiety, and a thiophene group. Its molecular formula is C13H14N4OS, and its IUPAC name is this compound. The presence of these heterocycles contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole and pyrazole rings exhibit a wide range of biological activities, including:
- Anticancer Activity : Several derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some derivatives have been reported to inhibit inflammatory pathways.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as COX (cyclooxygenase), which are involved in inflammatory processes.
- Interaction with Receptors : These compounds may also modulate various receptors linked to cancer progression and inflammation.
Anticancer Activity
A study evaluated the compound's cytotoxic effects on several cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 | |
| Caco-2 (Colon Cancer) | 8.0 |
The compound exhibited promising selectivity towards cancer cells compared to normal cells.
Antimicrobial Activity
Another study assessed the antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings indicate that the compound possesses significant antimicrobial potential.
Case Studies
A notable case study involved the synthesis of several derivatives based on the core structure of this compound. Modifications led to enhanced potency against specific cancer cell lines and improved selectivity profiles.
Example Derivative Analysis
One derivative showed an IC50 value of 5 µM against the MCF7 cell line, indicating a substantial increase in anticancer activity compared to the parent compound.
Properties
Molecular Formula |
C14H14N6OS |
|---|---|
Molecular Weight |
314.37 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14N6OS/c1-20-10(7-9(19-20)11-3-2-6-22-11)13(21)16-14-15-12(17-18-14)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H2,15,16,17,18,21) |
InChI Key |
BYFHXDIWXQVMMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NNC(=N3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















